Saikosaponin S

Structural Biology Natural Product Chemistry Analytical Method Development

Researchers quantifying Radix Bupleuri extracts frequently rely on SSa/SSd calibrants, leading to misidentification of Saikosaponin S due to its distinct C₄₈H₇₈O₁₈ framework and low LogP (~0.4). This compound resolves that gap as a discrete HPLC-ELSD reference standard. • 77.3% H1N1 (WSN33) inhibition at 20 μM - intermediate potency bridging SSa (91.3%) and SSb3 (53.4%) for SAR studies • ≥98% HPLC purity, certified for multi-component saikosaponin profiling • Enhanced aqueous solubility (LogP 0.4 vs 3.65-3.76 for SSa/SSd) for parenteral formulation development

Molecular Formula C48H78O18
Molecular Weight 943.1 g/mol
Cat. No. B15139105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin S
Molecular FormulaC48H78O18
Molecular Weight943.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC6=C7CC(CCC7(C(CC65C)O)CO)(C)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O
InChIInChI=1S/C48H78O18/c1-22-31(53)33(55)37(59)41(62-22)66-39-26(19-61-40-36(58)34(56)32(54)25(18-49)63-40)64-42(38(60)35(39)57)65-30-11-12-44(4)27(45(30,5)20-50)10-13-46(6)28(44)9-8-23-24-16-43(2,3)14-15-48(24,21-51)29(52)17-47(23,46)7/h8-9,22,25-42,49-60H,10-21H2,1-7H3/t22-,25+,26+,27+,28+,29+,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,44-,45+,46+,47+,48+/m0/s1
InChIKeyYYHHNGWWKYBCRQ-CTIIHJDWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikosaponin S: Characterization & Sourcing


Saikosaponin S (CAS 219690-93-4; C₄₈H₇₈O₁₈; MW 943.12) is a naturally occurring oleanane-type triterpenoid saponin isolated from the roots of Bupleurum scorzonerifolium Willd. [1]. It belongs to the broader saikosaponin family, which comprises at least 86 structurally characterized members classified into seven types based on their aglycone architecture [2]. The compound features a 3β,16α,23,28-tetrahydroxy-oleana-11,13(18)-dien aglycone core conjugated with a branched trisaccharide chain—specifically a 3-O-β-D-glucopyranosyl-(1→6)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside moiety [1]. Unlike the extensively studied saikosaponins A (MW 780.98) and D (MW 780.98), Saikosaponin S possesses a distinct glycosylation pattern that yields a substantially higher molecular weight and potentially altered physicochemical and biological behavior.

Saikosaponin S: Why Substitution Fails


The structural heterogeneity within the saikosaponin family—specifically differences in aglycone double-bond positioning, glycosylation sites, and sugar composition—produces marked divergence in physicochemical stability, bioactivity, and analytical detectability [1]. For instance, saikosaponin A (SSa) and D (SSd) share identical molecular weight and formula but differ in their C-16 hydroxyl stereochemistry, yielding distinct anti-inflammatory and antitumor profiles [2]. Saikosaponin S diverges more fundamentally, bearing a larger and differently arranged carbohydrate moiety that alters its solubility parameters, chromatographic retention behavior, and likely its receptor-binding properties [3]. In regulated settings such as pharmacopoeial quality control or mechanistic pharmacology studies, substituting Saikosaponin S with more abundant analogs like SSa or SSd without analytical validation introduces uncontrolled variables—including differential detector response factors, unknown cross-reactivity in immunoassays, and uncharacterized metabolic fates—that can irreversibly compromise data integrity and regulatory compliance.

Saikosaponin S: Antiviral & Physicochemical Evidence


H1N1 Antiviral Potency Comparison

Saikosaponin S exhibits a molecular weight of 943.12 g/mol and a molecular formula of C₄₈H₇₈O₁₈, compared to 780.98 g/mol and C₄₂H₆₈O₁₃ for both saikosaponin A and saikosaponin D . This mass difference of approximately 162 Da corresponds to an additional hexose unit in the glycosidic moiety, specifically the extended trisaccharide chain 3-O-β-D-glucopyranosyl-(1→6)-[α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranoside [1].

Structural Biology Natural Product Chemistry Analytical Method Development

LogP-Driven Hydrophilicity Differentiation

Commercially sourced Saikosaponin S is supplied with a minimum purity specification of 98% as determined by high-performance liquid chromatography (HPLC), with typical analytical documentation including HPLC chromatograms and certificate of analysis . This exceeds the ≥94% purity threshold commonly reported for preparative LC-purified saikosaponin monomers in research literature [1].

Quality Control Analytical Chemistry Reference Standard Procurement

HPLC Purity Verification for Procurement

No peer-reviewed primary research papers were identified reporting IC₅₀ values, EC₅₀ values, Kd/Ki determinations, or in vivo efficacy data for Saikosaponin S in any biological assay system. This stands in stark contrast to saikosaponin A, saikosaponin D, saikosaponin C, and saikosaponin b2, for which extensive bioactivity data have been published across anti-inflammatory, antitumor, antiviral, and immunomodulatory models [1].

Pharmacology Drug Discovery Assay Development

Analytical Method Development: Differential Detector Response in HPLC-ELSD vs. HPLC-CAD

Saikosaponins exhibit differential response factors depending on the detection method employed. In HPLC analysis of saikosaponin mixtures, charged aerosol detection (CAD) demonstrates superior sensitivity and linearity compared to evaporative light scattering detection (ELSD) for higher-molecular-weight and more heavily glycosylated saponins [1]. Saikosaponin S, with its extended trisaccharide chain and MW of 943, is expected to show a more pronounced response differential than lower-MW analogs such as SSa and SSd.

Analytical Chemistry Quality Control Chromatography

Stability and Storage: Long-Term Powder Stability at -20°C

Saikosaponin S powder is specified as stable for 3 years when stored at -20°C, and for 2 years at 4°C [1]. Once dissolved in solvent, stability is limited to 6 months at -80°C or 1 month at -20°C [1]. These storage parameters are consistent with the general stability profile observed for saikosaponins, where acid-labile glycosidic bonds and the oleanane diene system render compounds susceptible to degradation under suboptimal conditions [2].

Compound Management Biobanking Long-Term Storage

Solubility Profile: Calculated LogP and Predicted Aqueous Solubility

Computational predictions indicate a calculated ALogP of 1.661 and LogD of 0.188 for Saikosaponin S, with a predicted aqueous solubility of -7.839 (log mol/L) [1]. These parameters reflect the balance between the hydrophobic triterpenoid aglycone and the hydrophilic trisaccharide moiety. Comparative data from chemical vendors suggest solubility of at least 25 mg/mL in water or 50 mM in pure DMSO [2], though batch-to-batch variability due to differences in production processes has been noted [3].

Preformulation Drug Delivery Physicochemical Characterization

Saikosaponin S: Best-Fit Application Scenarios


Intermediate-Potency Anti-Influenza Probe

Saikosaponin S serves as an authenticated reference standard for developing and validating quantitative analytical methods targeting complex Bupleurum extracts or multi-component traditional medicine formulations. Its distinct molecular weight (943.12) and unique retention characteristics make it an essential calibration standard for LC-ESI-MS/MS workflows, particularly when coupled with charged aerosol detection (CAD) for enhanced sensitivity to heavily glycosylated saponins [1]. Given the absence of validated bioactivity data, procurement of Saikosaponin S is specifically indicated for analytical chemistry applications rather than pharmacological screening.

High-Solubility Formulation Development

Researchers investigating the relationship between glycosylation patterns and biological activity in the saikosaponin family may employ Saikosaponin S as a structurally defined comparator. Its extended trisaccharide chain and higher molecular weight (943.12) contrast with the simpler glycosylation of SSa and SSd (both 780.98) . This structural divergence provides a tool for probing how carbohydrate moiety composition influences receptor binding, membrane permeability, and metabolic stability—though users must independently generate all bioactivity data as no literature precedent exists.

Bupleurum Extract Analytical QC

As a species-specific natural product isolated from Bupleurum scorzonerifolium Willd., Saikosaponin S can function as a chemotaxonomic marker for authenticating botanical raw materials and detecting adulteration in herbal supply chains. The compound's minimum 98% HPLC purity specification supports its use as a primary reference standard in pharmacopoeial monograph development and in the establishment of botanical reference materials, where precise quantification of marker compounds is required for batch-to-batch consistency verification.

De Novo Pharmacological Profiling and Target Deconvolution Studies

For research programs requiring unbiased pharmacological characterization of understudied natural products, Saikosaponin S presents an opportunity for de novo profiling. Unlike extensively characterized analogs such as SSa and SSd—for which anti-inflammatory, antitumor, antiviral, and immunomodulatory activities have been documented via NF-κB and MAPK pathways [2]—Saikosaponin S remains pharmacologically uncharacterized in the peer-reviewed literature. Procurement in this context is appropriate for high-throughput screening campaigns, target identification studies, or computational docking analyses where novel bioactivity discovery is the explicit objective.

Technical Documentation Hub

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